molecular formula C12H17ClN2O3 B165599 4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride CAS No. 138227-73-3

4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride

Cat. No. B165599
M. Wt: 272.73 g/mol
InChI Key: DANADPCQXHUUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride, commonly known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of MNPA involves its ability to bind to and block the activity of the TRPV1 receptor. This receptor is found on sensory neurons in the body and is responsible for detecting changes in temperature and pain. By blocking the activity of this receptor, MNPA can reduce the perception of pain and temperature in the body.

Biochemical And Physiological Effects

In addition to its effects on pain perception, MNPA has also been found to have other biochemical and physiological effects. For example, studies have shown that MNPA can modulate the activity of certain ion channels in the heart, which may have implications for the treatment of cardiac arrhythmias. MNPA has also been found to have anti-inflammatory effects, which may make it a useful tool for investigating the mechanisms underlying inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of MNPA for lab experiments is its high potency and selectivity for the TRPV1 receptor. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one limitation of MNPA is its relatively short half-life, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on MNPA. One area of interest is the development of new analogs of MNPA that have improved pharmacokinetic properties and/or selectivity for the TRPV1 receptor. Another area of interest is the investigation of the role of TRPV1 in other biological processes, such as inflammation and cancer. Finally, MNPA may also have potential applications in the development of new treatments for chronic pain and other conditions.

Synthesis Methods

The synthesis of MNPA involves the reaction of 3-methyl-4-nitrophenol with piperidine in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography to obtain a high-purity form of the compound.

Scientific Research Applications

MNPA has been used extensively in scientific research due to its ability to modulate the activity of certain ion channels in the body. Specifically, MNPA has been found to be a potent antagonist of the TRPV1 receptor, which is involved in the perception of pain and temperature in the body. This makes MNPA a valuable tool for investigating the mechanisms underlying pain perception and developing new treatments for chronic pain.

properties

CAS RN

138227-73-3

Product Name

4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

4-(3-methyl-4-nitrophenoxy)piperidine;hydrochloride

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-8-11(2-3-12(9)14(15)16)17-10-4-6-13-7-5-10;/h2-3,8,10,13H,4-7H2,1H3;1H

InChI Key

DANADPCQXHUUHO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-].Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-].Cl

synonyms

4-(3-METHYL-4-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE

Origin of Product

United States

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